Structural Deviation from Known nAChR Modulator Scaffolds
The target compound incorporates a 2-chlorophenylacryloyl group on the piperidine nitrogen. In the broader class of α4β2 nAChR positive allosteric modulators (PAMs), a 2-chlorophenyl group is a recognized feature, as seen in the PAM CMPI (3-(2-chlorophenyl)-5-(5-methyl-1-(piperidin-4-yl)-1H-pyrazol-4-yl)isoxazole) which has an EC50 of 20 nM on rat α4β2 receptors [1]. The presence of this moiety on the target compound suggests a potential for allosteric modulation, differentiating it from direct agonists like A-366,833. However, this is a structural inference and does not confirm potency, selectivity, or functional activity for this specific molecule.
| Evidence Dimension | Predicted Pharmacophore Feature |
|---|---|
| Target Compound Data | Contains a 2-chlorophenylacryloyl-piperidine group. |
| Comparator Or Baseline | CMPI contains a 2-chlorophenyl-piperidinyl-pyrazole group with an EC50 of 20 nM on rat α4β2 nAChRs. |
| Quantified Difference | Structural homology exists at the 2-chlorophenyl-piperidine sub-structure. The target compound's EC50 is unknown and cannot be inferred. |
| Conditions | This is a qualitative structural comparison to a known PAM pharmacophore, not a direct biological assay. |
Why This Matters
For a medicinal chemistry program exploring nAChR PAMs, the common 2-chlorophenyl motif makes this compound a structurally relevant but unvalidated scaffold, requiring de novo potency and selectivity profiling.
- [1] Hamouda, A. K., et al. (2016). Photolabeling a Nicotinic Acetylcholine Receptor (nAChR) with an (α4)3(β2)2 nAChR-Selective Positive Allosteric Modulator. Molecular Pharmacology, 89(5), 575-584. Describes CMPI as a selective α4β2 PAM with an EC50 of 20 nM. View Source
